Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate
Description
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate is a piperidine derivative characterized by a central six-membered piperidine ring substituted at the 4-position with a methyl ester group and a 2-methoxyphenoxy moiety.
Properties
IUPAC Name |
methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-5-3-4-6-12(11)19-14(13(16)18-2)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJZKLYWZFFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCNCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperidin-4-ylmethanol or 4-hydroxymethylpiperidine is a common starting material for the piperidine core with a hydroxymethyl substituent at the 4-position.
- The 2-methoxyphenol (2-methoxyphenol or o-methoxyphenol) acts as the nucleophile to introduce the phenoxy group.
- Protection of the piperidine nitrogen is often achieved via Boc (tert-butoxycarbonyl) protection to improve selectivity and yield.
Stepwise Synthetic Route
One documented synthetic route (adapted from related piperidine derivatives synthesis) involves the following steps:
Protection of 4-hydroxymethylpiperidine : The nitrogen of 4-hydroxymethylpiperidine is protected using Boc anhydride under basic conditions to yield Boc-protected 4-hydroxymethylpiperidine.
Activation of the Hydroxyl Group : The hydroxyl group at the 4-position is converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base.
Nucleophilic Substitution with 2-Methoxyphenol : The activated intermediate undergoes nucleophilic substitution with 2-methoxyphenol in the presence of a base like cesium carbonate, forming the 4-(2-methoxyphenoxy)methylpiperidine derivative.
Deprotection of Boc Group : The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Esterification or Carboxylation : The carboxylate group at the 4-position is introduced or maintained as a methyl ester, either by direct esterification or by using appropriate carboxylate-containing starting materials.
Alternative Methods
Mitsunobu Reaction : This method can be employed to couple the phenol with the piperidine hydroxyl group. It involves the use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to facilitate ether bond formation under mild conditions.
Reductive Amination : In some synthetic schemes, reductive amination is used to introduce substituents on the piperidine nitrogen after the phenoxy substitution.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Transformation | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc2O, base (e.g., triethylamine) | Protection of piperidine nitrogen | 85-90 | Protects amine to avoid side reactions |
| 2 | Tosyl chloride or mesyl chloride, base | Hydroxyl activation to tosylate/mesylate | 80-88 | Converts OH to good leaving group |
| 3 | 2-Methoxyphenol, Cs2CO3, solvent (DMF) | Nucleophilic substitution forming ether | 70-80 | Key step introducing phenoxy group |
| 4 | TFA or HCl in dioxane | Boc deprotection | 90-95 | Removes protecting group cleanly |
| 5 | Methylation reagents or starting ester | Esterification or retention of methyl ester | 75-85 | Final compound formation |
Note: Yields are approximate and depend on reaction scale and conditions.
Research Findings and Optimization
Optimization of Nucleophilic Substitution : Using cesium carbonate as a base in polar aprotic solvents like DMF or DMSO improves the substitution efficiency of 2-methoxyphenol on the activated piperidine intermediate.
Protection Strategies : Boc protection is preferred due to its stability under substitution conditions and ease of removal under mild acidic conditions.
Mitsunobu Reaction Efficiency : When the Mitsunobu reaction is employed, it allows for milder conditions and often higher regioselectivity, minimizing side reactions.
Purification Techniques : The final product is typically purified by column chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | Boc-protected piperidine tosylate + 2-methoxyphenol + Cs2CO3 | High yield, straightforward | Requires careful control of conditions |
| Mitsunobu Reaction | Piperidine alcohol + 2-methoxyphenol + DIAD + PPh3 | Mild conditions, high selectivity | Uses hazardous reagents, byproduct removal needed |
| Reductive Amination | Piperidine amine + aldehyde + NaBH(OAc)3 | Versatile for N-substitution | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets, making it valuable in drug development.
- Example : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes or receptors, influencing pathways relevant to diseases such as cancer and autoimmune disorders .
Biological Studies
The compound is utilized in biological studies to explore enzyme inhibition and receptor binding mechanisms. Its ability to modulate receptor activity can provide insights into therapeutic targets.
- Case Study : A study demonstrated that modifications to the methoxy group could enhance binding affinity to certain receptors, leading to improved pharmacological profiles .
Organic Synthesis
Due to its unique structure, this compound is employed as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Reactions :
- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.
- Reduction : The ester group can be transformed into alcohols using lithium aluminum hydride.
- Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.
Mechanism of Action
The mechanism by which Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperidine ring and methoxyphenoxy group allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s structure is defined by:
- Piperidine core : A saturated six-membered nitrogen-containing ring.
- 4-Carboxylate ester : A methyl ester at the 4-position.
Comparisons with analogs focus on variations in these regions (Table 1).
Table 1: Structural Comparison of Piperidine-4-carboxylate Derivatives
Note: Direct references to the target compound are absent in the provided evidence; structural analogs are used for inference.
Pharmacological and Toxicological Comparisons
Opioid Activity
- Carfentanil : A potent synthetic opioid (≈10,000× more potent than morphine) due to its 1-(2-phenylethyl) group and phenylpropionamido substitution, which enhance µ-opioid receptor affinity .
- Norcarfentanil: Lacks the 2-phenylethyl group, reducing potency compared to carfentanil .
Metabolic Stability
- Carfentanil Metabolites : Undergo hepatic N-dealkylation and ester hydrolysis, producing inactive metabolites .
- Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Fluorine substitution may slow metabolism by cytochrome P450 enzymes, increasing half-life .
- Target Compound : The methoxy group could enhance metabolic stability via steric hindrance or reduced oxidative susceptibility.
Toxicity Profiles
- Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Classified as acutely toxic (oral LD₅₀ Category 4) and irritating to skin/eyes .
- Carfentanil : Extreme toxicity (lethal dose ≈2 mg in humans) due to high receptor affinity .
- Target Compound : Expected to exhibit lower acute toxicity than carfentanil but may share irritant properties common to piperidine esters.
Research Implications and Challenges
Limitations
- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
- Safety Concerns : Piperidine derivatives often require stringent handling due to toxicity risks .
Biological Activity
Methyl 4-(2-methoxyphenoxy)piperidine-4-carboxylate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of 4-piperidone with 2-methoxyphenol under acidic conditions, often utilizing dichloromethane or ethanol as solvents. The final product is obtained through esterification with methanol. This compound is characterized by its piperidine ring, which is crucial for its biological activity.
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, including receptors and enzymes. The structural components of the compound allow it to modulate various biochemical pathways, influencing physiological responses.
Target Interactions
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those associated with endocannabinoid signaling, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
- Receptor Binding : The piperidine structure facilitates binding to various receptors, potentially altering neurotransmitter levels and affecting behavior .
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant pharmacological activities:
- Anti-inflammatory Effects : Inhibition of phosphodiesterase (PDE) enzymes has been linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
- Neuroprotective Effects : By modulating endocannabinoid levels in the brain, this compound may provide neuroprotective benefits, as evidenced by behavioral studies in animal models .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | MAGL and FAAH inhibition | , |
| Anti-inflammatory | PDE inhibition | |
| Neuroprotection | Modulation of endocannabinoids | , |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| Methyl 4-(2-methoxy...) | 200 | >40-fold MAGL over FAAH | |
| Analog A | 28 | >2000-fold PDE4 over others | |
| Analog B | 700 | Selective for specific targets |
Case Studies
- Endocannabinoid Modulation in Mice : A study demonstrated that administration of this compound significantly increased brain endocannabinoid levels, leading to observable behavioral changes in mice. This suggests a potential utility in treating anxiety or depression-related disorders .
- PDE Inhibition : In vitro assays revealed that certain derivatives of this compound exhibited submicromolar IC50 values against PDE4, indicating strong potential as anti-inflammatory agents. The selectivity profile suggests minimal off-target effects, making it a promising candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
